molecular formula C19H20FN3O2S B2665827 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 2191216-56-3

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B2665827
CAS No.: 2191216-56-3
M. Wt: 373.45
InChI Key: YCIPJIHKSXUWKT-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a complex organic compound that features a pyrazole ring, a furan ring, and a fluorophenyl group

Scientific Research Applications

Synthesis and Biological Activity Assessment

Research efforts have been directed towards synthesizing novel compounds with potential biological activities. For example, a study described the synthesis of novel derivatives with anti-inflammatory activity, showcasing the chemical versatility and potential therapeutic applications of such compounds (Sunder & Maleraju, 2013). This underscores the significance of synthetic chemistry in generating new molecules for biological evaluation and potential drug discovery.

Antipsychotic Potential and SAR Analysis

Compounds with a structural backbone similar to the one have been explored for their antipsychotic potential. Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols highlighted novel potential antipsychotic agents, emphasizing the importance of structural activity relationship (SAR) analysis in identifying compounds with favorable biological profiles (Wise et al., 1987). This approach is critical for designing molecules with specific pharmacological properties.

Crystal Structure and Bioactivity

The crystal structure and biological activity of related compounds have been determined, providing insights into the molecular basis of their activity and interactions with biological targets. For instance, the study on the synthesis, crystal structure, and biological activity of certain acetamide derivatives revealed moderate herbicidal and fungicidal activities, highlighting the potential agricultural applications of such compounds (Hu Jingqian et al., 2016).

Antioxidant Activity

Another area of interest is the antioxidant activity of compounds within this chemical class. Research into novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity, suggesting potential for therapeutic use in conditions associated with oxidative stress (Chkirate et al., 2019).

Anti-Cancer Activity

Additionally, fluoro substituted compounds have been investigated for their anti-lung cancer activity, illustrating the ongoing search for new anticancer agents and the role of fluorine in modulating biological activity (Hammam et al., 2005).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where the pyrazole derivative reacts with a furan compound in the presence of a Lewis acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable leaving group on the pyrazole-furan intermediate.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate compound reacts with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-13-10-14(2)23(22-13)17(18-4-3-9-25-18)11-21-19(24)12-26-16-7-5-15(20)6-8-16/h3-10,17H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIPJIHKSXUWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)CSC2=CC=C(C=C2)F)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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